Technical Guide: 6-Methoxypyridine-3-carbonyl chloride (CAS 193538-78-2)
Technical Guide: 6-Methoxypyridine-3-carbonyl chloride (CAS 193538-78-2)
Topic: 6-Methoxypyridine-3-carbonyl chloride CAS number Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
[2][3][4]
Executive Summary
6-Methoxypyridine-3-carbonyl chloride (CAS 193538-78-2) is a critical heterocyclic building block utilized extensively in medicinal chemistry. As an electrophilic acylating agent, it serves as the primary gateway to introducing the 6-methoxypyridine motif—a pharmacophore known for enhancing metabolic stability and aqueous solubility compared to its phenyl analogs—into complex drug candidates. This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in modern drug discovery, specifically within the context of gamma-secretase modulators and kinase inhibitors.
Chemical Identity & Physical Properties[5][6][7][8][9][10]
This compound acts as a reactive intermediate.[1][2][3] While often generated in situ to avoid hydrolysis, isolated forms must be handled under strictly anhydrous conditions.
| Property | Data |
| CAS Number | 193538-78-2 |
| IUPAC Name | 6-Methoxypyridine-3-carbonyl chloride |
| Synonyms | 6-Methoxynicotinoyl chloride; 2-Methoxy-5-pyridinecarbonyl chloride |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Physical State | Low-melting solid or oil (dependent on purity/temperature) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water |
| Stability | Moisture sensitive; hydrolyzes to 6-methoxynicotinic acid and HCl |
Synthesis & Manufacturing Protocol
The synthesis of 6-Methoxypyridine-3-carbonyl chloride typically proceeds via the activation of its parent acid, 6-methoxynicotinic acid. The choice of chlorinating agent is critical to prevent side reactions on the electron-rich pyridine ring.
Precursor Preparation (Upstream)
The parent acid is synthesized via Nucleophilic Aromatic Substitution (
Chlorination Protocol (The Acid Chloride Step)
Reagents: Thionyl Chloride (
Step-by-Step Methodology:
-
Charge: Suspend 6-methoxynicotinic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (
or Ar). -
Activation: Add a catalytic amount of DMF (1-2 mol%). The DMF forms the Vilsmeier-Haack reagent intermediate (chloroiminium ion), which is the active chlorinating species.
-
Addition: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Note: Oxalyl chloride is preferred over thionyl chloride for small-scale medicinal chemistry to avoid difficult-to-remove sulfur byproducts, though
is standard for bulk scale. -
Reaction: Allow to warm to room temperature and stir for 2-4 hours until gas evolution (
, , ) ceases. -
Isolation: Concentrate in vacuo to yield the crude acid chloride. Do not perform aqueous workup. Use immediately for the subsequent coupling step.
Synthesis Workflow Diagram
The following diagram illustrates the conversion pathway from the chloropyridine precursor to the final acyl chloride and its downstream coupling.
Figure 1: Synthetic pathway from 6-chloronicotinic acid to the target acid chloride, highlighting the catalytic activation.
Reactivity & Mechanism[6][10][12][13]
Mechanism: Nucleophilic Acyl Substitution
The reactivity of 6-Methoxypyridine-3-carbonyl chloride is governed by the addition-elimination mechanism .
-
Nucleophilic Attack: A nucleophile (amine, alcohol) attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The chloride ion (
) is a potent leaving group, reforming the carbonyl double bond. -
Deprotonation: A base (e.g., Triethylamine, DIPEA) removes the acidic proton from the nucleophile to generate the final neutral product (amide or ester).
Electronic Effect of the Methoxy Group: The methoxy group at the C6 position is an Electron Donating Group (EDG) by resonance. This increases the electron density of the pyridine ring compared to unsubstituted nicotinoyl chloride.
-
Consequence: The carbonyl carbon is slightly less electrophilic than in nicotinoyl chloride, making the compound more stable to storage but potentially requiring slightly longer reaction times or stronger nucleophiles compared to electron-deficient analogs (e.g., nitro-substituted benzoyl chlorides).
Common Reactions
-
Amidation: Reaction with primary/secondary amines to form nicotinamides (key for drug scaffolds).
-
Esterification: Reaction with alcohols to form nicotinate esters.
-
Friedel-Crafts Acylation: Reaction with aromatic rings (catalyzed by
) to form aryl ketones.
Applications in Drug Discovery[1][11]
The 6-methoxypyridine moiety is a classic "bioisostere" for the phenyl ring. It is employed to optimize physicochemical properties without altering the core binding geometry.
Pharmacological Advantages
-
Solubility: The pyridine nitrogen reduces LogP (lipophilicity) compared to a phenyl ring, improving aqueous solubility.
-
Metabolic Stability: The methoxy group blocks the C6 position from oxidative metabolism (e.g., by CYP450 enzymes), a common clearance pathway for pyridine derivatives.
-
H-Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor in the active site of target proteins.
Case Study: Gamma-Secretase Modulators
Research into Alzheimer's disease therapeutics has utilized the 6-methoxypyridine motif. In the development of gamma-secretase modulators (GSMs), replacing a fluorophenyl ring with a 6-methoxypyridine ring (via the acid chloride intermediate) significantly improved the solubility and pharmacokinetic profile of the tetrahydroindazole scaffold while maintaining potency against Aβ42 production.
Reaction Map: From Reagent to Drug Scaffold
The following diagram maps the utility of CAS 193538-78-2 in generating diverse chemical libraries.
Figure 2: Divergent synthesis capabilities of the acid chloride in medicinal chemistry.
Safety & Handling Protocols
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).
Critical Handling Steps
-
Moisture Exclusion: Always handle in a fume hood under an inert atmosphere (Nitrogen or Argon). The compound reacts violently with water to release HCl gas.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended during the quenching of reaction mixtures.
-
Quenching: Never add water directly to the neat acid chloride. Dilute with an organic solvent (e.g., DCM) first, then slowly add to a stirred, cooled basic solution (e.g.,
) to neutralize the generated acid.
Storage
-
Temperature: 2-8°C (Refrigerated).
-
Container: Tightly sealed under inert gas. Hydrolysis leads to the formation of white crystalline solids (the acid) on the container walls.
References
-
PubChem. (n.d.). 6-Methoxypyridine-3-carbonyl chloride (Compound).[4][5][6] National Library of Medicine. Retrieved from [Link]
-
Org. Synth. (1998). General procedure for the preparation of acid chlorides using Thionyl Chloride and DMF. Organic Syntheses, Coll. Vol. 9, p.13. Retrieved from [Link]
-
Crump, C. J., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(1), 565-569. Retrieved from [Link]
